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Compound of Interest

Compound Name: 1,2,4,5-Tetraiodobenzene

Cat. No.: B1293384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
1,2,4,5-tetraiodobenzene, a highly halogenated aromatic compound. Due to its unique
structure, this molecule is of interest in materials science and as a potential building block in
organic synthesis. This document summarizes key spectroscopic data (Nuclear Magnetic
Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification,
characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,2,4,5-
tetraiodobenzene. It is important to note that while the existence of this data is documented in
various databases, access to the full, detailed spectra is often restricted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
1,2,4,5-tetraiodobenzene, due to its symmetrical structure, the NMR spectra are relatively
simple.

IH NMR Data:
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

~8.34 Singlet 2H Aromatic H

Note: The precise chemical shift can vary depending on the solvent used.

13C NMR Data:

Chemical Shift (8) ppm Assighment
~152 C-l
~100 C-H

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 1,2,4,5-tetraiodobenzene is expected to be dominated by absorptions
corresponding to the aromatic ring and the carbon-iodine bonds.

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Weak Aromatic C-H stretch
~1600-1450 Medium-Weak Aromatic C=C stretch
Below 800 Strong C-I stretch

Note: Specific peak values are not readily available in public databases.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The mass spectrum of 1,2,4,5-tetraiodobenzene is characterized by its high
molecular weight and the isotopic pattern of iodine.
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Key Mass Spectrometry Data:

m/z Relative Intensity (%) Assignment

582 High [M]* (Molecular lon)
455 Moderate [M-1]+

328 Moderate [M-21T*

201 Low [M-31]*

75 Low [CeH3]*

Note: The molecular ion peak is expected to be prominent. The fragmentation pattern involves
the sequential loss of iodine atoms.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1,2,4,5-
tetraiodobenzene are not widely published. However, the following are general methodologies
that would be applicable.

NMR Spectroscopy

A sample of 1,2,4,5-tetraiodobenzene would be dissolved in a suitable deuterated solvent,
such as deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and transferred to
an NMR tube. *H and 3C NMR spectra would be acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

Infrared Spectroscopy

The IR spectrum of solid 1,2,4,5-tetraiodobenzene can be obtained using the KBr pellet
method. A small amount of the compound is ground with dry potassium bromide (KBr) and
pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR
spectrometer.

Mass Spectrometry
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A dilute solution of 1,2,4,5-tetraiodobenzene in a volatile organic solvent (e.g.,
dichloromethane or methanol) would be introduced into the mass spectrometer. Electron
ionization (EI) is a common method for this type of compound. The resulting ions are then
analyzed by the mass analyzer. PubChem indicates that a GC-MS spectrum was obtained
using a Shimadzu GC17A/GCMS-QP5050 instrument.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 1,2,4,5-
tetraiodobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 1,2,4,5-
Tetraiodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293384#spectroscopic-data-for-1-2-4-5-
tetraiodobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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